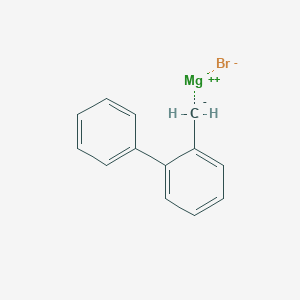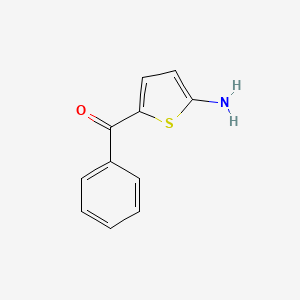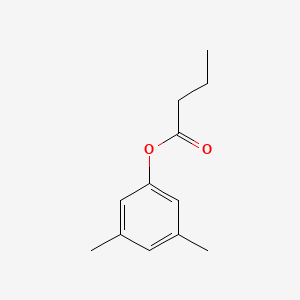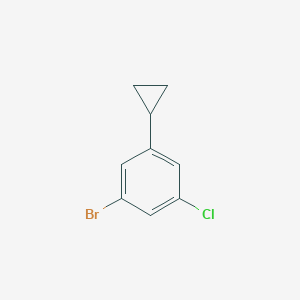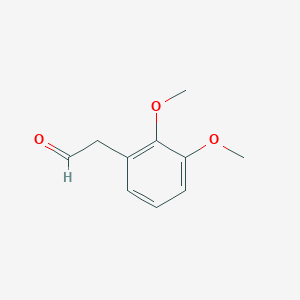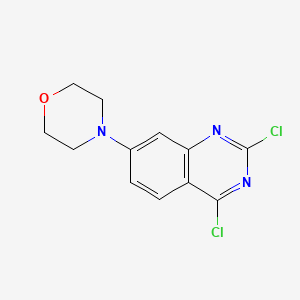
4-(2,4-dichloroquinazolin-7-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dichloroquinazolin-7-yl)morpholine is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The presence of chlorine atoms and a morpholine ring in its structure makes this compound a compound of interest for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-dichloroquinazolin-7-yl)morpholine typically involves the reaction of 2,4-dichloroquinazoline with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-(2,4-dichloroquinazolin-7-yl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can lead to the formation of quinazoline oxides or reduced quinazoline derivatives .
Scientific Research Applications
4-(2,4-dichloroquinazolin-7-yl)morpholine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceutical agents with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Research: It is employed in the study of biological pathways and molecular targets due to its ability to interact with specific proteins and enzymes.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(2,4-dichloroquinazolin-7-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
2,4-Dichloroquinazoline: Lacks the morpholine ring but shares the dichloroquinazoline core structure.
7-Morpholin-4-ylquinazoline: Contains the morpholine ring but lacks the chlorine atoms at positions 2 and 4.
Uniqueness: 4-(2,4-dichloroquinazolin-7-yl)morpholine is unique due to the presence of both chlorine atoms and the morpholine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H11Cl2N3O |
|---|---|
Molecular Weight |
284.14 g/mol |
IUPAC Name |
4-(2,4-dichloroquinazolin-7-yl)morpholine |
InChI |
InChI=1S/C12H11Cl2N3O/c13-11-9-2-1-8(17-3-5-18-6-4-17)7-10(9)15-12(14)16-11/h1-2,7H,3-6H2 |
InChI Key |
CWFBUTZQZIRDCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)C(=NC(=N3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Benzylaminothieno[3,2-d]pyrimidine](/img/structure/B8643416.png)

![ethyl N-[4-(1,3-dioxoisoindol-2-yl)-2-nitrophenyl]carbamate](/img/structure/B8643423.png)
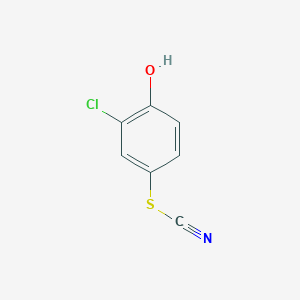
![2,5-Pyrrolidinedione, 1-[[(trifluoromethyl)sulfonyl]oxy]-](/img/structure/B8643454.png)
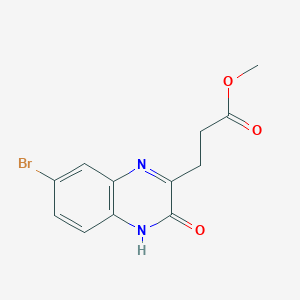
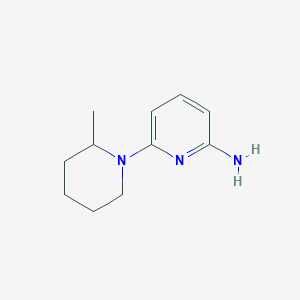
![4-[6-(4-Isopropylpiperazin-1-yl)pyridazin-3-yl]benzonitrile](/img/structure/B8643475.png)
